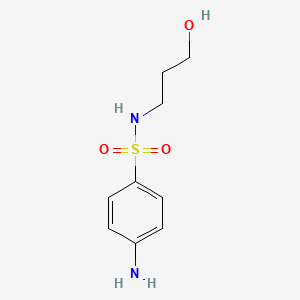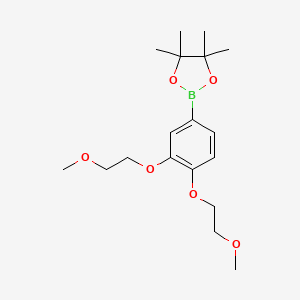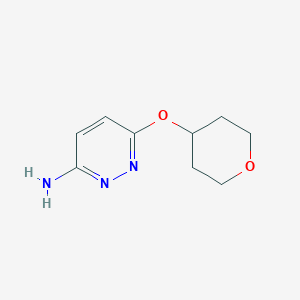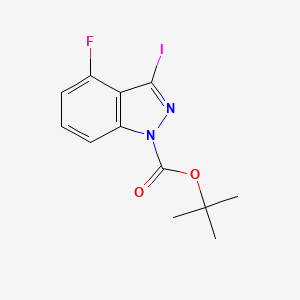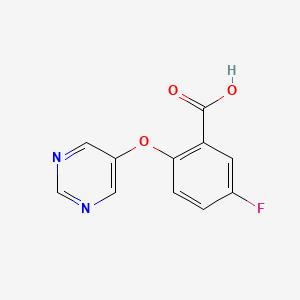
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid is an organic compound with the molecular formula C11H7FN2O3 It is a fluorinated benzoic acid derivative, which incorporates a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid and 5-bromopyrimidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 5-fluoro-2-hydroxybenzoic acid reacts with 5-bromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(pyrimidin-2-yloxy)benzoic acid: Similar structure but with the pyrimidine ring attached at a different position.
5-Fluoro-2-(pyridin-3-yloxy)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Properties
Molecular Formula |
C11H7FN2O3 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
5-fluoro-2-pyrimidin-5-yloxybenzoic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-2-10(9(3-7)11(15)16)17-8-4-13-6-14-5-8/h1-6H,(H,15,16) |
InChI Key |
SLJZCMWIMUTTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
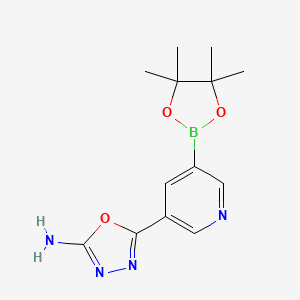
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
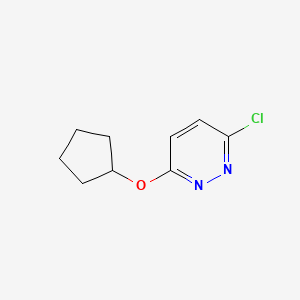
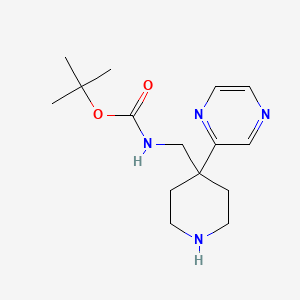
dimethyl-](/img/structure/B13989057.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
